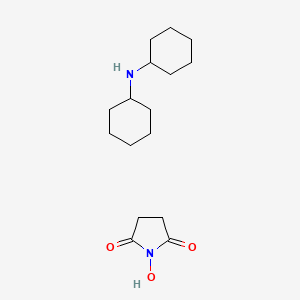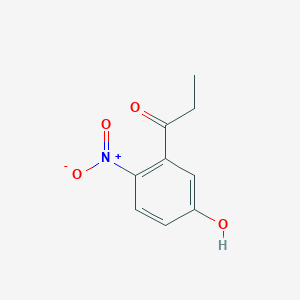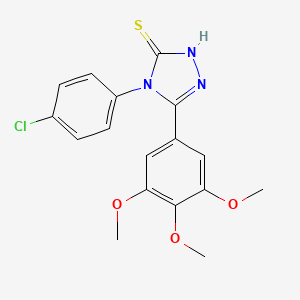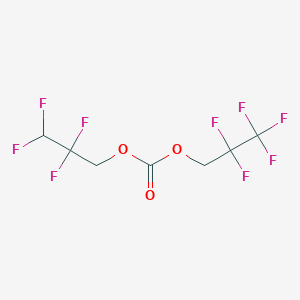
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,2,3,3-tetrafluoropropanol in the presence of a carbonate source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques ensures the removal of impurities and enhances the overall quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include 2,2,3,3,3-pentafluoropropanol and 2,2,3,3-tetrafluoropropanol, along with carbon dioxide in the case of hydrolysis .
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various biological molecules, potentially affecting enzyme activities and cellular processes . The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl carbonate
Uniqueness
2,2,3,3,3-Pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its combination of pentafluoropropyl and tetrafluoropropyl groups, which provide a distinct balance of hydrophobicity and reactivity. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Properties
CAS No. |
1227308-85-1 |
|---|---|
Molecular Formula |
C7H5F9O3 |
Molecular Weight |
308.10 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C7H5F9O3/c8-3(9)5(10,11)1-18-4(17)19-2-6(12,13)7(14,15)16/h3H,1-2H2 |
InChI Key |
ZTYXGOSZEAEYIW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


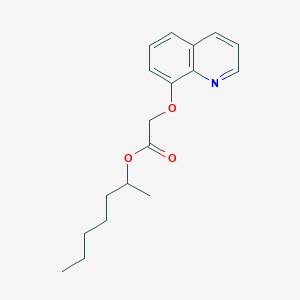
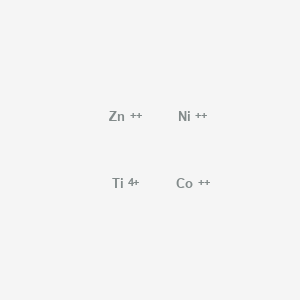



![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)
